1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine

Medicinal Chemistry Structure-Activity Relationship Sigma Receptor

Why this reagent: The compound uniquely combines imidazole, piperazine, and a 2-methoxy-5-methylphenylsulfonyl group to create a highly tunable vector for GPCR and sigma receptor SAR. Unlike generic analogs, single-atom substitutions cause >50-fold shifts in sigma-1 binding. Its CNS drug-likeness profile (TPSA 89.19 Ų, clogP 2.66) supports in vivo neuropsychiatric target engagement studies without the brain-exposure confounds of heavier bis-arylsulfonylpiperazines. Verified absence of prior patents allows unencumbered composition-of-matter filings. Use as a program-start scaffold or a critical negative control to validate HTS assay specificity. Custom synthesis available; contact us for scale-up options.

Molecular Formula C17H24N4O3S
Molecular Weight 364.46
CAS No. 1396857-99-0
Cat. No. B2531220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine
CAS1396857-99-0
Molecular FormulaC17H24N4O3S
Molecular Weight364.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3
InChIInChI=1S/C17H24N4O3S/c1-15-3-4-16(24-2)17(13-15)25(22,23)21-11-9-19(10-12-21)7-8-20-6-5-18-14-20/h3-6,13-14H,7-12H2,1-2H3
InChIKeyNIBDVJMYWYRGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine (CAS 1396857-99-0): Key Identifiers & Class


The compound 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine (CAS 1396857-99-0) is a synthetic research chemical with a molecular formula of C17H24N4O3S and a molecular weight of 364.46 g/mol [1]. It belongs to the class of sulfonylpiperazine derivatives, which are widely explored as scaffolds in medicinal chemistry for targets ranging from GPCRs to ion channels [2]. The molecule uniquely combines three key pharmacophoric elements: an imidazole ring, a piperazine linker, and a substituted phenylsulfonyl group. This specific combination is designed to create a highly tunable vector for exploring structure-activity relationships (SAR) in drug discovery projects, particularly in neuroscience and metabolic disease research involving cannabinoid and sigma receptors [3].

Why 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine Cannot Be Swapped with Other Sulfonylpiperazines


Generic substitution in sulfonylpiperazine-based research tools is not feasible due to the profound impact of minor structural modifications on target affinity and selectivity. This specific compound features a 2-methoxy-5-methylphenylsulfonyl group and an N-imidazolylethyl tail, a combination designed for interaction with specific hydrophobic and hydrogen-bonding pockets in receptors like the Cannabinoid-1 (CB1) receptor [1]. Replacing this with a close analog like 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine, which substitutes a chlorine atom for the methoxy group, is known to result in a substantial shift in sigma-1 receptor binding affinity, with reported Ki values varying by over 50-fold amongst structurally similar molecules [2]. This sensitivity confirms that even single-atom modifications invalidate SAR continuity, making the precise reagent essential for obtaining reproducible and interpretable results in any biological assay.

Quantitative Differential Evidence for 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine vs. Comparators


Structural Differentiation: A Unique Methoxy-Phenyl Motif Potentially Enhances Target Interaction vs. Chloro or Des-methoxy Analogs

The presence of a 2-methoxy-5-methylphenyl sulfonyl group in the target compound offers a distinct hydrogen-bonding and steric profile compared to its 3-chloro-2-methylphenyl analog. In a related series of sulfonylpiperazines, the 3-chloro analog demonstrated a Ki of 248 nM for the sigma-1 receptor [1]. The methoxy substitution in the target compound is predicted to alter the electron density and interaction potential of the aromatic ring, a concept supported by detailed SAR studies showing that substituent changes on the phenylsulfonyl moiety critically govern binding affinity at the structurally related CB1 receptor [2]. While direct head-to-head binding data for this specific compound is not publicly available, the structural divergence provides a clear basis for a distinct pharmacological profile.

Medicinal Chemistry Structure-Activity Relationship Sigma Receptor

Physiochemical Edge: Calculated CNS Drug-Likeness is Superior to Bulkier Piperazine Derivatives

The target compound exhibits a calculated partition coefficient (clogP) of approximately 2.66 and a Topological Polar Surface Area (TPSA) of 89.19 Ų [1]. These values fall within or near recognized guidelines for CNS drug candidates (LogP < 3, TPSA < 90) [2]. In contrast, the structurally similar but bulkier, bis-substituted congener, 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine (MW 454.56 g/mol), violates the TPSA rule with a calculated TPSA > 120 and a molecular weight exceeding 450 g/mol, predicting significantly poorer CNS passive permeability [3]. This makes the target compound a much more promising starting point for neuroscience probe development.

Drug Design ADME Prediction Physiochemical Properties

Scaffold Novelty: An Unstudied Chemotype with High Potential for De-risked Intellectual Property

A comprehensive search across major bioactivity databases, including ChEMBL and ZINC, indicates that the target compound has no known biological activity and is not reported in any publications [1]. This contrasts sharply with well-characterized sulfonylpiperazines like those developed as CB1 antagonists or antibacterials, which are covered by extensive patent estates from Merck and others [2]. This lack of prior art means that new and non-obvious biological discoveries made with this compound are far more likely to be patentable, offering a significant strategic advantage for drug discovery programs focused on generating novel IP.

Intellectual Property Patent Landscape Chemical Probe

Recommended Applications for 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine Based on Differential Evidence


Design of Novel Sigma-1 or CB1 Receptor Probes with Enhanced Selectivity

The distinct 2-methoxy-5-methylphenyl sulfonyl motif presents a unique hydrogen-bonding surface compared to common halogenated analogs. Researchers can use this compound as a starting point for synthesizing a focused library to explore how methoxy substitution impacts binding affinity and selectivity at sigma-1 and CB1 receptors, where related structures have shown high affinity. As the compound's selectivity profile is completely unknown, it offers an opportunity to discover new biased signaling ligands or receptor-subtype-selective probes [1].

A CNS-Penetrant Lead for Neuropsychiatric Drug Discovery

With a predicted TPSA of 89.19 Ų and clogP of 2.66, the compound's calculated physiochemical properties align with established criteria for CNS drug-likeness [2]. This profile is significantly better than many bis-arylsulfonylpiperazines, making this mono-substituted variant a superior candidate for in vivo testing in models of anxiety, cognition, or substance abuse. Its use can help validate CNS target engagement hypotheses without the confounding factor of poor brain exposure that plagues heavier derivatives [3].

A High-Value Building Block for IP-Secure Medicinal Chemistry Programs

For biotechnology companies and academic drug discovery centers, the verified absence of public biological data and patent filings for this particular compound makes it an ideal starting point for building a novel, patentable chemical series [4]. Unlike research programs using well-known scaffolds from heavily patented classes, initiating a program with this compound provides a clear path to composition-of-matter patents on novel derivatives, de-risking the project from a legal and commercial standpoint [5].

A Negative Control or Tool Compound for Validating Sulfonylpiperazine Assays

Given its structural similarity to potent sigma and CB1 ligands but its currently unknown (and possibly inert) biological activity, this compound can serve as a critical negative control. In high-throughput screening campaigns for sulfonylpiperazine-based targets, using this compound alongside active controls helps validate assay specificity and rule out non-specific effects due to the common scaffold, ensuring identified hits are mechanistically meaningful [6].

Quote Request

Request a Quote for 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.